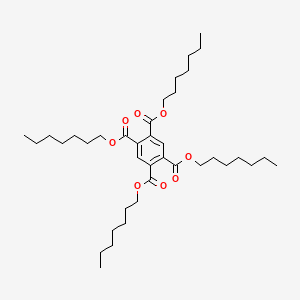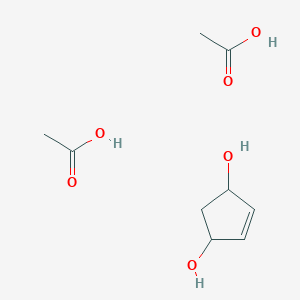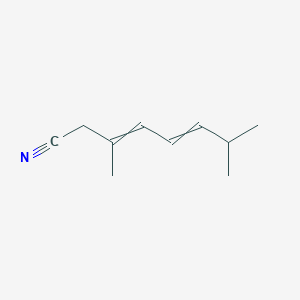
3,7-Dimethylocta-3,5-dienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethylocta-3,5-dienenitrile is an organic compound with the molecular formula C10H15N. It is characterized by the presence of a nitrile group (-CN) and two double bonds within its carbon chain. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-3,5-dienenitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 3,7-dimethylocta-2,6-diene with a nitrile source in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a steady supply of the compound while maintaining optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethylocta-3,5-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Compounds with different functional groups replacing the nitrile group.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethylocta-3,5-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,7-Dimethylocta-3,5-dienenitrile involves its interaction with molecular targets through its nitrile group and double bonds. These interactions can lead to various biochemical and chemical effects, depending on the specific context and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethylocta-2,6-dienenitrile: A closely related compound with similar structural features.
3,7-Dimethylocta-1,5-dien-3-ol: Another related compound with an alcohol group instead of a nitrile group.
Eigenschaften
CAS-Nummer |
57692-02-1 |
|---|---|
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
3,7-dimethylocta-3,5-dienenitrile |
InChI |
InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h4-6,9H,7H2,1-3H3 |
InChI-Schlüssel |
HVJWMVZNDYRBLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=CC=C(C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



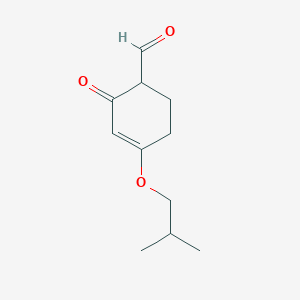
![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)
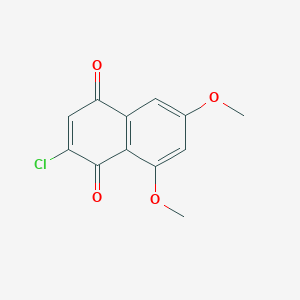
![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline](/img/structure/B14618041.png)
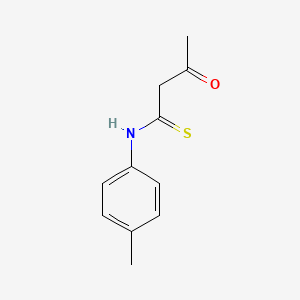

![3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)](/img/structure/B14618077.png)
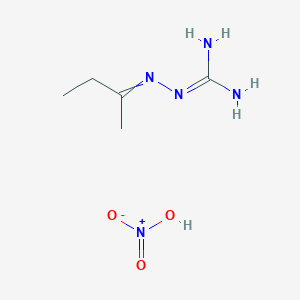
![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
![9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14618112.png)
